Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- involves the reaction of 3,6-diamino-5-hydroxyhexanoic acid with methylhydrazine in the presence of acetic acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product is then purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted products .
Scientific Research Applications
Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying peptide-like antibiotics and their synthesis.
Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.
Medicine: Explored for potential therapeutic applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- involves binding to the ribosomal subunits of bacteria. It binds to the 16S rRNA and the anti-codon loop of the A site in the small ribosomal subunit, interfering with protein synthesis and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Streptomycin: Another antibiotic that binds to the ribosomal subunits but has a different binding site and mechanism.
Uniqueness
What sets acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- apart is its dual effectiveness against both Gram-positive and Gram-negative bacteria, combined with its relatively low toxicity. This makes it a versatile and valuable antibiotic in both clinical and research settings .
Properties
Molecular Formula |
C9H20N4O4 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[[(3,6-diamino-5-hydroxyhexanoyl)amino]-methylamino]acetic acid |
InChI |
InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17) |
InChI Key |
IKHFJPZQZVMLRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)NC(=O)CC(CC(CN)O)N |
Origin of Product |
United States |
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